molecular formula C19H23N3O3S B4762421 methyl ({4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetate

methyl ({4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetate

Cat. No. B4762421
M. Wt: 373.5 g/mol
InChI Key: XZAVYAVJECIKFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl ({4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of methyl ({4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetate is not fully understood. However, it has been proposed that the compound exerts its antimicrobial and antifungal effects by inhibiting the growth of microorganisms through the disruption of cell membrane integrity. The compound's anticancer properties are thought to be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Methyl ({4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetate has been found to have several biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis. The compound has also been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for cognitive function. Moreover, the compound has been reported to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

Methyl ({4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetate has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily determined through analytical techniques such as high-performance liquid chromatography (HPLC). However, the compound's low solubility in water can limit its use in some experiments. Furthermore, the compound's mechanism of action is not fully understood, which can hinder its use in some studies.

Future Directions

For the study of the compound include investigating its potential use in the treatment of neurodegenerative diseases and studying its mechanism of action in more detail.

Scientific Research Applications

Methyl ({4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetate has been studied extensively for its potential applications in various fields of science. It has been found to possess antimicrobial, antifungal, and anticancer properties. The compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.

properties

IUPAC Name

methyl 2-[[5-(4-cyclopentyloxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-3-12-22-18(20-21-19(22)26-13-17(23)24-2)14-8-10-16(11-9-14)25-15-6-4-5-7-15/h3,8-11,15H,1,4-7,12-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZAVYAVJECIKFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NN=C(N1CC=C)C2=CC=C(C=C2)OC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl ({5-[4-(cyclopentyloxy)phenyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl ({4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetate
Reactant of Route 2
Reactant of Route 2
methyl ({4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetate
Reactant of Route 3
Reactant of Route 3
methyl ({4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetate
Reactant of Route 4
Reactant of Route 4
methyl ({4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetate
Reactant of Route 5
Reactant of Route 5
methyl ({4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
methyl ({4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.